molecular formula C17H15Cl3FN3OS B11718686 2-Methyl-N-(2,2,2-trichloro-1-(3-(4-fluoro-phenyl)-thioureido)-ethyl)-benzamide

2-Methyl-N-(2,2,2-trichloro-1-(3-(4-fluoro-phenyl)-thioureido)-ethyl)-benzamide

Cat. No.: B11718686
M. Wt: 434.7 g/mol
InChI Key: OYKUTGUUWMORSC-UHFFFAOYSA-N
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Description

2-Methyl-N-(2,2,2-trichloro-1-(3-(4-fluoro-phenyl)-thioureido)-ethyl)-benzamide is a synthetic organic compound that may have applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The compound’s structure suggests it could be involved in complex biochemical interactions due to the presence of multiple functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-N-(2,2,2-trichloro-1-(3-(4-fluoro-phenyl)-thioureido)-ethyl)-benzamide likely involves multiple steps, including the formation of the thioureido group, the introduction of the trichloroethyl moiety, and the attachment of the benzamide group. Typical reaction conditions might include the use of organic solvents, catalysts, and controlled temperatures.

Industrial Production Methods

Industrial production methods would focus on optimizing yield and purity while minimizing costs and environmental impact. This could involve continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl or thioureido groups.

    Reduction: Reduction reactions could target the trichloroethyl or benzamide groups.

    Substitution: Substitution reactions might occur at the aromatic ring or the trichloroethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under various conditions.

Major Products

The major products would depend on the specific reactions and conditions but could include derivatives with modified functional groups or new compounds formed through complex rearrangements.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, it might be studied for its potential interactions with biological macromolecules or its effects on cellular processes.

Medicine

In medicinal chemistry, the compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In industry, it might be used in the development of new materials, coatings, or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action would depend on the specific application. In a biological context, it might interact with specific enzymes, receptors, or signaling pathways, leading to various biochemical effects. The presence of the thioureido and benzamide groups suggests potential interactions with proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-N-(2,2,2-trichloroethyl)-benzamide
  • N-(2,2,2-trichloro-1-(3-(4-fluoro-phenyl)-thioureido)-ethyl)-benzamide
  • 2-Methyl-N-(3-(4-fluoro-phenyl)-thioureido)-benzamide

Uniqueness

The unique combination of functional groups in 2-Methyl-N-(2,2,2-trichloro-1-(3-(4-fluoro-phenyl)-thioureido)-ethyl)-benzamide may confer distinct chemical reactivity and biological activity, setting it apart from similar compounds.

Properties

Molecular Formula

C17H15Cl3FN3OS

Molecular Weight

434.7 g/mol

IUPAC Name

2-methyl-N-[2,2,2-trichloro-1-[(4-fluorophenyl)carbamothioylamino]ethyl]benzamide

InChI

InChI=1S/C17H15Cl3FN3OS/c1-10-4-2-3-5-13(10)14(25)23-15(17(18,19)20)24-16(26)22-12-8-6-11(21)7-9-12/h2-9,15H,1H3,(H,23,25)(H2,22,24,26)

InChI Key

OYKUTGUUWMORSC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=C(C=C2)F

Origin of Product

United States

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